molecular formula C27H26N4O4 B1671986 Gö 7874 CAS No. 153207-86-4

Gö 7874

Cat. No.: B1671986
CAS No.: 153207-86-4
M. Wt: 470.5 g/mol
InChI Key: NYBAPNLYWRMTJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Go7874 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indolocarbazole core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indolocarbazole ring system .

This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Go7874 undergoes various types of chemical reactions, including:

    Oxidation: Go7874 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other peroxides.

    Reduction: Reduction of Go7874 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Go7874 can undergo substitution reactions where functional groups on the indolocarbazole core are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Go7874 is unique in its high selectivity and potency for protein kinase C inhibition. Similar compounds include:

These compounds share some similarities with Go7874 in terms of their kinase inhibition profiles but differ in their selectivity, potency, and chemical structures .

Properties

CAS No.

153207-86-4

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

3-[3-(dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

InChI

InChI=1S/C27H26N4O4/c1-29(2)12-14(32)13-31-19-10-9-15(35-4)11-17(19)21-23-22(26(33)28-27(23)34)20-16-7-5-6-8-18(16)30(3)24(20)25(21)31/h5-11,14,32H,12-13H2,1-4H3,(H,28,33,34)

InChI Key

NYBAPNLYWRMTJL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O

Canonical SMILES

CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gö 7874;  Gö7874;  Gö-7874.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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